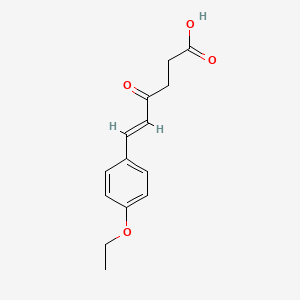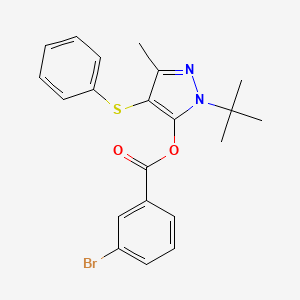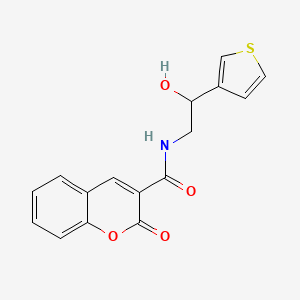
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is an organic compound characterized by the presence of a tetrahydropyridine ring substituted with a 2,4,6-trimethoxyphenyl group
Mécanisme D'action
Target of Action
The primary target of 4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine, also known as Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), is the electron-deficient multiple bond in a molecule . TTMPP is a strong Lewis base and acts as an organocatalyst . It competes with phosphazene bases in catalyzing oxa-Michael reactions .
Mode of Action
TTMPP operates through a mechanism known as nucleophilic phosphine catalysis . This involves the conjugate addition of the electron-rich TTMPP to an electron-deficient multiple bond, forming an energetically disfavored zwitterionic species . This zwitterion can then be trapped with nucleophiles, electrophiles, or a combination of both .
Biochemical Pathways
The primary biochemical pathway affected by TTMPP is the oxa-Michael reaction . This reaction is used in the synthesis of various organic compounds. TTMPP catalyzes the oxa-Michael polymerization of diacrylates and diols .
Pharmacokinetics
Its activity is known to be more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution exerted by nonpolar aprotic and polar aprotic solvents .
Result of Action
The result of TTMPP’s action is the formation of new compounds through the oxa-Michael reaction . It has been shown to have a significant superiority over other arylphosphine-based Lewis bases .
Action Environment
The action of TTMPP is influenced by environmental factors such as the concentration of the reactants and the type of solvent used . Its activity is distinctly more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions may vary, but generally, the process involves:
Reactants: 2,4,6-trimethoxybenzaldehyde and an appropriate amine.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Solvent: Common solvents include ethanol, methanol, or other polar solvents.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Fully hydrogenated tetrahydropyridine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with similar trimethoxyphenyl groups but different core structure and applications.
2,4,6-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Propriétés
IUPAC Name |
4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-16-11-8-12(17-2)14(13(9-11)18-3)10-4-6-15-7-5-10/h4,8-9,15H,5-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPGTKHRGMLAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CCNCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)
![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)

![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B2818448.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)

![4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)
